molecular formula C20H20N2O2S B12843526 N',N'-dibenzylbenzenesulfonohydrazide

N',N'-dibenzylbenzenesulfonohydrazide

Cat. No.: B12843526
M. Wt: 352.5 g/mol
InChI Key: PFGQOULYMYHZEP-UHFFFAOYSA-N
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Description

N',N'-Dibenzylbenzenesulfonohydrazide is a sulfonohydrazide derivative characterized by a benzenesulfonyl core linked to two benzyl groups via hydrazide bonds. Its molecular formula is C₂₀H₂₀N₂O₄S₂, with a molar mass of 416.51 g/mol. Structurally, it belongs to a class of compounds where the hydrazine moiety (-NH-NH-) is flanked by sulfonyl and benzyl groups.

Properties

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

N',N'-dibenzylbenzenesulfonohydrazide

InChI

InChI=1S/C20H20N2O2S/c23-25(24,20-14-8-3-9-15-20)21-22(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15,21H,16-17H2

InChI Key

PFGQOULYMYHZEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-dibenzylbenzenesulfonohydrazide typically involves the reaction of benzenesulfonyl chloride with dibenzylhydrazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N’,N’-dibenzylbenzenesulfonohydrazide follows similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’,N’-dibenzylbenzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups.

    Substitution: The benzyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amines or other nitrogen-containing compounds.

Scientific Research Applications

N’,N’-dibenzylbenzenesulfonohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl hydrazides and related compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N’,N’-dibenzylbenzenesulfonohydrazide involves its interaction with molecular targets through its sulfonohydrazide group. This group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Key Differentiators

Substituent Effects: Benzyl groups in this compound enhance lipophilicity, improving membrane permeability compared to hydroxyl or nitro-substituted analogs . Electron-deficient sulfonyl groups increase oxidative stability but reduce nucleophilic reactivity .

Synthetic Flexibility: Unlike dibenzoylhydrazines, sulfonohydrazides require milder oxidizing agents (e.g., Ag₂CO₃) rather than strong acids .

Applications: Sulfonohydrazides are preferred in pro-drug design due to their controlled release profiles, whereas dibenzoylhydrazines are more common in polymer chemistry .

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